molecular formula C16H15N5O3S2 B289493 N-(4-METHYL-5-{2-[(4-NITROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE

N-(4-METHYL-5-{2-[(4-NITROPHENYL)AMINO]-1,3-THIAZOL-4-YL}-1,3-THIAZOL-2-YL)PROPANAMIDE

Cat. No.: B289493
M. Wt: 389.5 g/mol
InChI Key: HJUOMYBKCXFMJR-UHFFFAOYSA-N
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Description

N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetamide
  • 4-nitro-N-methylaniline
  • N-(4-nitrophenyl)-N-methylamine

Uniqueness

N-{4’-methyl-2-[(4-nitrophenyl)amino]-4,5’-bi-1,3-thiazol-2’-yl}propanamide is unique due to its specific thiazole ring structure and the presence of both nitro and amino functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15N5O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[4-methyl-5-[2-(4-nitroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C16H15N5O3S2/c1-3-13(22)20-16-17-9(2)14(26-16)12-8-25-15(19-12)18-10-4-6-11(7-5-10)21(23)24/h4-8H,3H2,1-2H3,(H,18,19)(H,17,20,22)

InChI Key

HJUOMYBKCXFMJR-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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